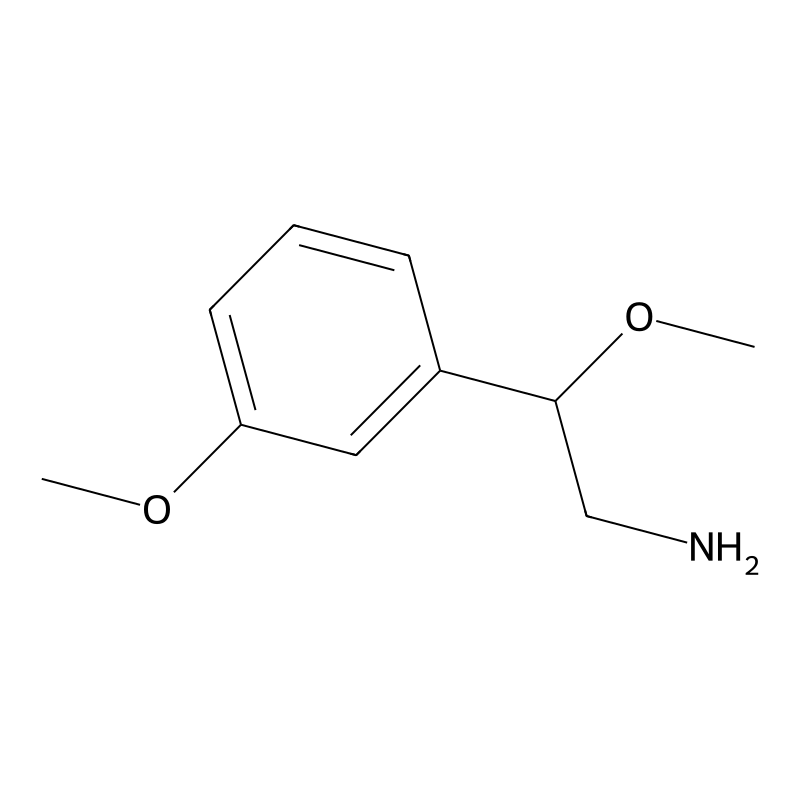2-Methoxy-2-(3-methoxyphenyl)ethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methoxy-2-(3-methoxyphenyl)ethanamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 151.21 g/mol. This compound features a structure that includes a methoxy group attached to a phenyl ring, specifically at the meta position, which contributes to its unique chemical properties. The compound is typically a liquid at room temperature, with a density of 1.038 g/mL and a boiling point of 118-119 °C at reduced pressure (6 mmHg) .
The mechanism of action of 3-MPEA is not fully understood. However, due to its structural similarity to phenethylamine, it is believed to interact with neurotransmitter systems in the brain, potentially affecting mood, cognition, and behavior []. More research is needed to elucidate its specific mechanisms.
Chemical Structure and Analogs
The presence of the phenethylamine core structure suggests potential relation to other phenethylamines, a class of compounds with diverse biological effects including acting as neuromodulators [PubChem. 2-Phenethylamine. National Institutes of Health. ]. Research into these related compounds might provide clues for further investigation of 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine.
Synthetic Applications
The compound's structure offers potential as a building block for more complex molecules. Scientific literature contains references to the synthesis of similar molecules with various functional groups, suggesting 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine might also be a useful synthetic intermediate [Fischer Scientific. 2-(3-Methoxyphenyl)ethylamine, 97+%, Thermo Scientific Chemicals. ].
- Pictet-Spengler Reaction: It acts as an activated phenethylamine in this reaction, which is catalyzed by perfluorooctanesulfonic acid. This reaction is significant for synthesizing various biologically active compounds .
- Synthesis of 1,3-Oxazepines: It is also utilized in the palladium-catalyzed intramolecular coupling to synthesize 1,3-oxazepines, highlighting its versatility in organic synthesis .
2-Methoxy-2-(3-methoxyphenyl)ethanamine exhibits potential biological activities due to its structural similarity to other phenethylamines. It may influence enzyme activity, particularly with cytochrome P450 2D6, which plays a crucial role in drug metabolism. This interaction suggests that the compound could affect the pharmacokinetics of drugs metabolized by this enzyme .
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethanamine can be achieved through various methods:
- Pictet-Spengler Reaction: Utilizing perfluorooctanesulfonic acid as a catalyst, this method allows for the formation of the compound from simpler precursors .
- Arbuzov and Wittig Reactions: A more complex synthetic route involves using salicylaldehyde and other reagents to produce intermediates that eventually yield 2-Methoxy-2-(3-methoxyphenyl)ethanamine through multiple steps including protection, oxidation, and catalytic hydrogenation .
This compound has several applications primarily in pharmaceutical chemistry:
- Drug Development: Due to its potential biological activity, it may serve as a lead compound in the development of new therapeutic agents targeting neurological disorders or metabolic pathways influenced by cytochrome P450 enzymes.
- Synthetic Chemistry: Its role in facilitating complex organic reactions makes it valuable in synthetic organic chemistry for producing other useful compounds .
Interaction studies indicate that 2-Methoxy-2-(3-methoxyphenyl)ethanamine may modulate the activity of certain enzymes involved in drug metabolism. Specifically, its interaction with cytochrome P450 2D6 could alter the pharmacokinetics of various medications, necessitating further investigation into its effects on drug interactions and efficacy .
Several compounds share structural similarities with 2-Methoxy-2-(3-methoxyphenyl)ethanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methoxyphenethylamine | C9H13NO | Similar structure; used as a precursor in synthesis |
| 4-Methoxyphenethylamine | C9H13NO | Differing methoxy position; potential different biological activity |
| 2-(2-Methoxyphenyl)ethylamine | C9H13NO | Structural variation; used in similar synthetic pathways |
| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | Another positional isomer; differing reactivity |
Uniqueness
The uniqueness of 2-Methoxy-2-(3-methoxyphenyl)ethanamine lies in its specific methoxy substitution pattern and its resultant biological activities. This positioning likely influences both its reactivity in synthetic processes and its interaction with biological targets compared to similar compounds .








